Cas no 1807101-49-0 (4-Amino-2-bromo-5-(trifluoromethoxy)benzyl alcohol)

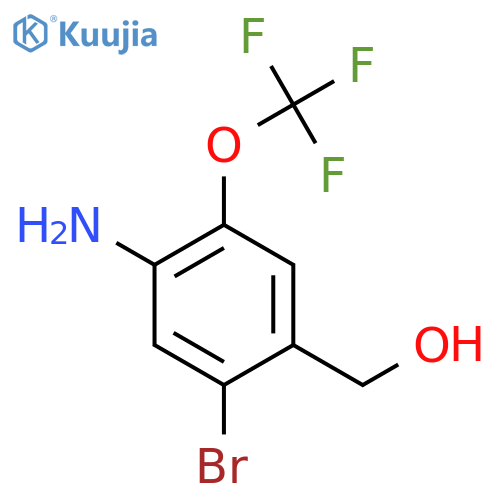

1807101-49-0 structure

商品名:4-Amino-2-bromo-5-(trifluoromethoxy)benzyl alcohol

CAS番号:1807101-49-0

MF:C8H7BrF3NO2

メガワット:286.045892000198

CID:4963751

4-Amino-2-bromo-5-(trifluoromethoxy)benzyl alcohol 化学的及び物理的性質

名前と識別子

-

- 4-Amino-2-bromo-5-(trifluoromethoxy)benzyl alcohol

-

- インチ: 1S/C8H7BrF3NO2/c9-5-2-6(13)7(1-4(5)3-14)15-8(10,11)12/h1-2,14H,3,13H2

- InChIKey: LYAIBKUCCAUDSC-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=C(C=C1CO)OC(F)(F)F)N

計算された属性

- せいみつぶんしりょう: 284.96123 g/mol

- どういたいしつりょう: 284.96123 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.5

- 疎水性パラメータ計算基準値(XlogP): 2.2

- ぶんしりょう: 286.05

4-Amino-2-bromo-5-(trifluoromethoxy)benzyl alcohol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014001527-1g |

4-Amino-2-bromo-5-(trifluoromethoxy)benzyl alcohol |

1807101-49-0 | 97% | 1g |

1,549.60 USD | 2021-06-22 | |

| Alichem | A014001527-250mg |

4-Amino-2-bromo-5-(trifluoromethoxy)benzyl alcohol |

1807101-49-0 | 97% | 250mg |

499.20 USD | 2021-06-22 | |

| Alichem | A014001527-500mg |

4-Amino-2-bromo-5-(trifluoromethoxy)benzyl alcohol |

1807101-49-0 | 97% | 500mg |

831.30 USD | 2021-06-22 |

4-Amino-2-bromo-5-(trifluoromethoxy)benzyl alcohol 関連文献

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

1807101-49-0 (4-Amino-2-bromo-5-(trifluoromethoxy)benzyl alcohol) 関連製品

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量